2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole
Overview
Description
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole, also known as DMMPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMMPO is a derivative of 1,3,4-oxadiazole and has a unique structure that makes it a suitable candidate for use in different research areas. In
Mechanism of Action
The mechanism of action of 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole is attributed to its ability to scavenge free radicals and reactive oxygen species (ROS). This compound reacts with ROS and converts them into less harmful molecules, thereby protecting cells from oxidative damage. This compound also has the ability to chelate metal ions, which can contribute to its antioxidant activity.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant and neuroprotective effects. This compound has been shown to protect against oxidative damage in various cell types, including neurons, hepatocytes, and endothelial cells. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize and can be obtained in high yield. However, this compound has some limitations, such as its limited water solubility and potential interference with some assays.
Future Directions
For research on 2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole include the development of this compound-based antioxidants and neuroprotective agents, the use of this compound as a stabilizer for polymers and as a catalyst for organic reactions, and further studies on its potential side effects and toxicity.
Scientific Research Applications
2-(Dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including chemistry, biology, and material science. In chemistry, this compound has been used as a radical scavenger and antioxidant to protect against oxidative damage. In biology, this compound has been shown to have neuroprotective effects and to enhance the efficacy of chemotherapy drugs. In material science, this compound has been used as a stabilizer for polymers and as a catalyst for organic reactions.
properties
IUPAC Name |
2-(dimethoxymethyl)-5-phenyl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-14-11(15-2)10-13-12-9(16-10)8-6-4-3-5-7-8/h3-7,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMVOXQPFQYXCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NN=C(O1)C2=CC=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901244860 | |
Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334148-84-3 | |
Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334148-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole, 2-(dimethoxymethyl)-5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901244860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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